MFCD08543435
CAS No.:
Cat. No.: VC13916939
Molecular Formula: C32H62FeP2
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H62FeP2 |
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Molecular Weight | 564.6 g/mol |
IUPAC Name | cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
Standard InChI | InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2; |
Standard InChI Key | QBLAUUUZOSXQMB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Introduction
Chemical Identity and Structural Analysis
MFCD08543435 belongs to the class of ferrocene-derived phosphine ligands, characterized by its unique coordination environment around the iron center. The IUPAC name, cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron, reflects its complex architecture. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 564.6 g/mol |
InChI | InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)... |
SMILES | CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
PubChem CID | 144543273 |
CAS No. | 158923-11-6 |
The compound’s structure combines a ferrocene backbone with bulky phosphine substituents, which sterically and electronically modulate its reactivity . The Standard InChIKey (QBLAUUUZOSXQMB-UHFFFAOYSA-N) ensures unambiguous identification in databases.
Physicochemical Properties
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Lipophilicity: High, due to alkyl and cyclohexyl substituents.
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Solubility: Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water.
The compound’s stability under inert conditions aligns with typical ferrocene derivatives, which resist thermal degradation below 200°C .
Applications in Catalysis and Research
MFCD08543435’s primary application lies in asymmetric catalysis, particularly in transition-metal-catalyzed cross-couplings. Its bulky phosphine groups facilitate:
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Enantioselective C–C bond formation, as seen in Suzuki-Miyaura couplings .
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Stabilization of metal centers, preventing aggregation and enhancing catalytic turnover .
A comparative analysis of similar ligands (e.g., Josiphos, Taniaphos) suggests MFCD08543435’s superiority in reactions requiring high steric demand .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H315-H319 | Causes skin/eye irritation |
H335 | May cause respiratory irritation |
Handling requires:
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Inert atmosphere manipulation (glovebox/Schlenk techniques).
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Personal protective equipment (nitrile gloves, goggles).
Future Research Directions
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Expanded Catalytic Screening: Test MFCD08543435 in underrepresented reactions (e.g., alkene metathesis).
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Thermodynamic Studies: Measure binding constants with transition metals to optimize ligand design.
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Toxicological Profiling: Assess ecotoxicology to inform disposal guidelines.
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